1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199486
InChI: InChI=1S/C20H22N6O/c1-25-16-10-5-4-9-15(16)19(24-25)20(27)21-13-7-2-3-11-17-22-23-18-12-6-8-14-26(17)18/h4-6,8-10,12,14H,2-3,7,11,13H2,1H3,(H,21,27)
SMILES:
Molecular Formula: C20H22N6O
Molecular Weight: 362.4 g/mol

1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC20199486

Molecular Formula: C20H22N6O

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide -

Specification

Molecular Formula C20H22N6O
Molecular Weight 362.4 g/mol
IUPAC Name 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]indazole-3-carboxamide
Standard InChI InChI=1S/C20H22N6O/c1-25-16-10-5-4-9-15(16)19(24-25)20(27)21-13-7-2-3-11-17-22-23-18-12-6-8-14-26(17)18/h4-6,8-10,12,14H,2-3,7,11,13H2,1H3,(H,21,27)
Standard InChI Key WQELOLCWLZQAQP-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Introduction

The compound 1-methyl-N-[5-( triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide is a complex heterocyclic organic compound. It features a triazole ring fused with a pyridine ring, connected to an indazole moiety via a pentyl linker. This unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities.

Synthesis

The synthesis of such heterocyclic compounds typically involves multi-step organic reactions. Common methods include the cyclization of appropriate starting materials to form the desired heterocyclic structure. For similar compounds, the synthesis often starts from commercially available materials and involves controlled reactions to optimize yield and purity.

Biological Activities and Potential Applications

Heterocyclic compounds like 1-methyl-N-[5-( triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for drug development, targeting various biochemical pathways. For instance, similar structures have been explored for roles in cancer treatment by inhibiting specific enzymes or receptors.

Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-Methyl-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamideTriazole ring fused with pyridine, linked to indazoleLacks pentyl linker
1-Methyl-N-[5-( triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamideIncludes a pentyl linker between triazolo-pyridine and indazoleUnique linker length
5-Methoxy-1-methyl-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamideFeatures a methoxy group and indole instead of indazoleDifferent heterocyclic core

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator